Introduction: The Piperazine-2-carboxamide Scaffold
Introduction: The Piperazine-2-carboxamide Scaffold
An In-depth Technical Guide to the Core Chemical Properties of Piperazine-2-carboxamide
Piperazine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous clinically successful drugs.[1] Their prevalence stems from the unique combination of properties conferred by the piperazine ring: a six-membered heterocycle with two nitrogen atoms at opposing positions.[1] This arrangement provides a conformationally constrained, yet flexible, scaffold with two points for substitution, allowing for the precise spatial orientation of pharmacophoric groups. Furthermore, the basic nature of the nitrogens often plays a crucial role in aqueous solubility and target engagement through ionic interactions.
This guide focuses on a specific, yet highly significant, member of this family: Piperazine-2-carboxamide. By attaching a carboxamide group to the 2-position of the piperazine ring, a chiral center is introduced, adding a layer of stereochemical complexity and potential for stereoselective interactions with biological targets. This scaffold is a key building block in the synthesis of compound libraries for high-throughput screening and is found within pharmacologically important agents.[2] This document serves as a technical resource for researchers and drug development professionals, providing in-depth information on its fundamental chemical properties, synthesis, analysis, and handling.
Molecular Identity
| Identifier | Value | Source(s) |
| IUPAC Name | piperazine-2-carboxamide | [3] |
| CAS Number | 84501-64-4 (for racemate) | [4][5][6] |
| 138681-31-9 (for R-enantiomer) | [7][8] | |
| 159572-93-7 (for S-enantiomer) | [9] | |
| Molecular Formula | C₅H₁₁N₃O | [3][4] |
| Molecular Weight | 129.16 g/mol | [3][4][6] |
| Canonical SMILES | C1NCC(NC1)C(=O)N | [3] |
Physicochemical Properties: A Quantitative Overview
The physicochemical properties of a molecule are paramount in drug discovery, governing its absorption, distribution, metabolism, and excretion (ADME) profile. The properties of Piperazine-2-carboxamide are dominated by the interplay between the basic piperazine ring and the polar, hydrogen-bonding carboxamide group.
| Property | Value | Comments and Expert Analysis |
| Calculated logP | -1.9 | This negative value, from PubChem, indicates high hydrophilicity.[3] The molecule strongly favors the aqueous phase over an octanol phase, a direct consequence of its two basic nitrogens and the polar amide group, which are capable of extensive hydrogen bonding with water. |
| Polar Surface Area | 67.2 Ų | The polar surface area (PSA) is a key predictor of membrane permeability. This value suggests the molecule is likely to have good oral bioavailability, falling within typical ranges for drug-like molecules.[3] |
| pKa (Predicted) | pKa1 ≈ 9.7pKa2 ≈ 5.4 | Direct experimental pKa values for Piperazine-2-carboxamide are not readily available. These values are based on the parent piperazine molecule.[10] The N4 nitrogen (distal to the carboxamide) is expected to have a pKa similar to piperazine's first pKa (~9.7), making it the primary center of basicity. The N1 nitrogen's basicity is reduced by the electron-withdrawing effect of the adjacent carboxamide group, resulting in a lower pKa, analogous to piperazine's second pKa. At physiological pH (~7.4), the N4 nitrogen will be predominantly protonated. |
| Hydrogen BondDonors/Acceptors | 3 Donors3 Acceptors | The two N-H groups of the piperazine ring and the -NH₂ of the amide are hydrogen bond donors. The two nitrogen atoms and the carbonyl oxygen are acceptors.[3][11] This extensive hydrogen bonding capability underpins its high water solubility. |
| Physical State | Expected to be a white to off-white crystalline solid at room temperature. | [12][13] |
| Solubility | High | While quantitative data is sparse, the parent piperazine is highly soluble in water.[13] The addition of the polar carboxamide group further enhances its hydrophilic character, suggesting excellent solubility in polar protic solvents like water and ethanol.[12] |
Synthesis and Chemical Reactivity
The synthesis of Piperazine-2-carboxamide derivatives is a common task in medicinal chemistry, typically involving standard peptide coupling reactions. The core challenge lies in the selective protection and deprotection of the two non-equivalent piperazine nitrogens to achieve the desired substitution pattern.
General Synthetic Workflow: Solid-Phase Approach
Solid-phase synthesis is a powerful technique for generating large libraries of derivatives for screening, as demonstrated in the production of over 15,000 discrete Piperazine-2-carboxamide compounds.[2] The workflow below outlines a general approach based on established methods.
Causality Behind Experimental Choices: The use of solid-phase synthesis allows for high-throughput production and simplifies purification, as excess reagents are simply washed away. Orthogonal protecting groups (like Fmoc and Alloc, which are removed under different conditions) are essential for selectively functionalizing the N1 and N4 positions of the piperazine scaffold. Coupling reagents like HBTU or EDC are used to activate the carboxylic acid, facilitating efficient amide bond formation.
Caption: General workflow for solid-phase synthesis of N1, N4-disubstituted piperazine-2-carboxamide derivatives.
Protocol: Amide Bond Formation via EDC/DMAP Coupling
This protocol describes a standard solution-phase method for creating the carboxamide by coupling a protected piperazine-2-carboxylic acid with an amine.
-
Solubilization: Dissolve N-protected piperazine-2-carboxylic acid (1.1 eq) in a suitable anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Activation: Add the coupling agent N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl, 1.1 eq) and a catalyst, 4-(Dimethylamino)pyridine (DMAP, 0.2 eq), to the solution.[14]
-
Stirring: Stir the resulting mixture at room temperature for approximately 10-15 minutes to allow for the formation of the active ester intermediate.
-
Amine Addition: Add the desired primary or secondary amine (1.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir overnight at room temperature. Monitor progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, partition the mixture between DCM and a weak base solution (e.g., 5% NaHCO₃) to quench the reaction and remove acidic byproducts.[14]
-
Purification: Separate the organic layer, dry it over a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Analytical Characterization
Unambiguous characterization of Piperazine-2-carboxamide and its derivatives is critical. A combination of spectroscopic methods is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will be complex due to the chiral center at C2, which renders the adjacent ring protons (at C3) diastereotopic and thus chemically non-equivalent. Expect to see a series of multiplets in the 2.5-4.0 ppm range corresponding to the seven piperazine ring protons. The two protons of the primary amide (-CONH₂) may appear as two distinct broad singlets between 7.0-8.5 ppm. The N-H protons on the piperazine ring will also appear as broad singlets, and their chemical shift can be concentration and solvent-dependent.
-
¹³C NMR: Expect five distinct signals for the carbon atoms. The carbonyl carbon (C=O) will be the most downfield signal, typically >170 ppm. The C2 carbon, being attached to a nitrogen and the carbonyl group, will appear around 55-65 ppm. The remaining three piperazine ring carbons will resonate in the 40-50 ppm region.[3]
-
-
Mass Spectrometry (MS):
-
In electrospray ionization (ESI) mode, Piperazine-2-carboxamide will readily protonate to give a strong signal for the molecular ion [M+H]⁺ at m/z 130.1. The fragmentation pattern will typically involve cleavage of the piperazine ring or loss of the carboxamide group. GC-MS is also a viable technique for analysis.[3]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum provides clear evidence of the key functional groups. Key expected absorptions include:
-
N-H Stretch: A pair of medium-to-strong bands around 3350-3180 cm⁻¹ for the primary amide (-NH₂). A secondary amine N-H stretch will also appear in this region.
-
C=O Stretch (Amide I band): A strong, sharp absorption around 1650-1680 cm⁻¹.
-
N-H Bend (Amide II band): A medium absorption around 1620-1590 cm⁻¹.[3]
-
-
Applications in Drug Discovery and Medicinal Chemistry
The Piperazine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, valued for its ability to serve as a versatile building block for creating diverse compound libraries aimed at various biological targets.
-
Core Scaffold for Lead Discovery: Its rigid, chiral structure makes it an ideal starting point for exploring chemical space. Large combinatorial libraries have been built around this core to screen for novel lead compounds against a wide array of targets.[2]
-
Enzyme Inhibition: Piperazine and piperidine carboxamides have been successfully developed as potent inhibitors of key enzymes in the endocannabinoid system, namely fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).[15][16] These enzymes are therapeutic targets for pain, inflammation, and neurological disorders.
-
Antiviral Agents: The closely related piperazine-2-carboxylic acid scaffold is a central component of the successful HIV protease inhibitor, Indinavir.[2] This highlights the utility of the core structure in designing molecules that fit into constrained active sites of enzymes.
Caption: The Piperazine-2-carboxamide scaffold as a versatile core for developing diverse therapeutic agents.
Safety, Handling, and Stability
As with any laboratory chemical, proper handling of Piperazine-2-carboxamide is essential to ensure personnel safety.
GHS Hazard Classification
The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[3][6]
| Hazard Code | Description | Pictogram |
| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |
| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |
| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |
Safe Handling Protocol
The following steps are mandatory when handling Piperazine-2-carboxamide and its derivatives:
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.[17][18] Emergency eye wash fountains and safety showers must be readily accessible.[17]
-
Personal Protective Equipment (PPE):
-
Handling Practices: Avoid generating dust. Do not get in eyes, on skin, or on clothing.[19] Avoid ingestion and inhalation. Wash hands thoroughly after handling and before eating, drinking, or smoking.[17][20]
-
Storage: Store in a tightly closed container in a cool, dry place. Some related compounds are noted to be air-sensitive; therefore, storage under an inert atmosphere (e.g., Argon) is recommended for long-term stability.[19]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[18]
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3019914, Piperazine-2-carboxamide. Retrieved from [Link]
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CP Lab Safety (n.d.). Piperazine-2-carboxamide, 95% Purity, C5H11N3O, 1 gram. Retrieved from [Link]
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LabSolutions (n.d.). piperazine-2-carboxamide. Retrieved from [Link]
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MolecularInfo (n.d.). (R)-PIPERAZINE-2-CARBOXAMIDE molecular information. Retrieved from [Link]
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MiMeDB (n.d.). Showing metabocard for (S)-piperazine-2-carboxamide (MMDBc0055076). Retrieved from [Link]
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ChemDmart (n.d.). Safety Data Sheet. Retrieved from [Link]
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Gur Maz, T., & Caliskan, H. B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Retrieved from [Link]
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Stante, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]
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Oakwood Chemical (n.d.). Piperazine-2-carboxylic acid. Retrieved from [Link]
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Korhonen, J., et al. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). PubMed. Retrieved from [Link]
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Jukič, M., et al. (2018). Cyclization of piperidine carboxamides towards final piperidin-3-yl-oxathiazol-2-ones. Arkivoc. Retrieved from [Link]
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Naturalista Campano (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Retrieved from [Link]
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Korhonen, J., et al. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). ResearchGate. Retrieved from [Link]
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Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Retrieved from [Link]
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Khalili, F., Henni, A., & East, A. L. (2009). Table 4 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. Retrieved from [Link]
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Šebesta, F., et al. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. RSC Publishing. Retrieved from [Link]
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